tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate
Overview
Description
Tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate, also known as Boc-pyrrolidine-3-carbonyl chloride, is a chemical compound widely used in scientific research. It is a carbamate derivative that contains a pyrrolidine ring and a tert-butyl group. This compound is widely used in the synthesis of various organic compounds due to its stability and reactivity.
Scientific Research Applications
Synthesis of Organic Compounds
Synthesis of All-cis Trisubstituted Pyrrolidin-2-one
The compound is used as an example in the synthesis of all-cis trisubstituted pyrrolidin-2-one, showcasing its application in complex organic synthesis (Weber et al., 1995).
Photoredox-Catalyzed Amination
The compound is used as a versatile amidyl-radical precursor in a photoredox-catalyzed amination, demonstrating its role in novel photocatalyzed protocols (Wang et al., 2022).
Chemoselective Transformation of Amino Protecting Groups
It plays a crucial role in the transformation of commonly used amino protecting groups, showcasing its versatility in organic synthesis (Sakaitani & Ohfune, 1990).
Crystallography and Structural Studies
Study of Hydrogen Bonds
The compound was used in a study to understand hydrogen bonds between alkynes and amides, which is crucial in crystallography (Baillargeon et al., 2014).
Control of Site of Lithiation
The tert-butyl group in the compound helps in understanding the control of the site of lithiation in organic molecules (Smith et al., 2013).
Other Applications
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of pyrrolidine carboxylic acid, showcasing its application in producing chiral molecules (Chung et al., 2005).
Synthesis of Silicon-Based AChE/BChE Inhibitors
It has been used in the synthesis of novel silicon-based carbamate derivatives, highlighting its potential in medicinal chemistry (Bąk et al., 2019).
Preparation of N-heterocyclic Compounds
The compound is involved in the one-pot synthesis of N-heterocyclic compounds from cyclopropenethione derivatives, demonstrating its utility in creating complex heterocycles (Matsumura et al., 2000).
properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O3Si/c1-14(2,3)19-13(18)17-11-9-16-10-12(11)20-21(7,8)15(4,5)6/h11-12,16H,9-10H2,1-8H3,(H,17,18)/t11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUDIPUCAFJKAU-NEPJUHHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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